molecular formula C13H26O3 B14384241 1,1-Bis(3-methylbutoxy)propan-2-one CAS No. 88308-13-8

1,1-Bis(3-methylbutoxy)propan-2-one

Cat. No.: B14384241
CAS No.: 88308-13-8
M. Wt: 230.34 g/mol
InChI Key: QXQRFUDNDHFJDO-UHFFFAOYSA-N
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Description

1,1-Bis(3-methylbutoxy)propan-2-one ( 88308-13-8) is an organic compound with the molecular formula C13H26O3 and a molecular weight of 230.34 g/mol . This ketone derivative features a central propan-2-one structure substituted with two 3-methylbutoxy groups, contributing to its specific physicochemical properties, including a topological polar surface area of 35.5 Ų . The compound is identified by several identifiers, including its CAS Number, PubChem CID 638081, and the SMILES representation O(C(C(C)=O)OCCC(C)C)CCC(C)C . As a specialty chemical, 1,1-Bis(3-methylbutoxy)propan-2-one is of significant interest in research and development contexts. Its structure suggests potential utility as a synthetic intermediate or building block in organic synthesis, particularly for developing more complex molecules or for use in methodological studies. Researchers value this compound for its ability to introduce specific functional groups or to act as a precursor in the synthesis of target structures with potential biological or material science applications. This product is provided for Research Use Only and is not intended for diagnostic or therapeutic purposes. Researchers should handle this material with appropriate safety precautions in a laboratory setting.

Properties

CAS No.

88308-13-8

Molecular Formula

C13H26O3

Molecular Weight

230.34 g/mol

IUPAC Name

1,1-bis(3-methylbutoxy)propan-2-one

InChI

InChI=1S/C13H26O3/c1-10(2)6-8-15-13(12(5)14)16-9-7-11(3)4/h10-11,13H,6-9H2,1-5H3

InChI Key

QXQRFUDNDHFJDO-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCOC(C(=O)C)OCCC(C)C

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Optimization

The base deprotonates the α-hydrogen of acetone, generating an enolate ion, which subsequently undergoes nucleophilic substitution with the alkyl halide. A key challenge lies in the relatively low acidity of acetone’s α-hydrogens (pKa ~20), necessitating vigorous conditions. Polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) enhance enolate stability, while phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve reaction kinetics.

Example Protocol:

  • Dissolve acetone (0.2 mol) and 3-methylbutyl bromide (0.5 mol) in anhydrous THF.
  • Add potassium tert-butoxide (0.5 mol) under nitrogen atmosphere.
  • Reflux at 80°C for 12–24 hours.
  • Quench with water, extract with diethyl ether, and purify via distillation.

Yield optimization requires stoichiometric excess of the alkyl halide and controlled temperature to minimize elimination side reactions.

Acid-Catalyzed Condensation: Leveraging Ketone Reactivity

Acid catalysts facilitate ether formation through nucleophilic substitution or condensation. In this context, propan-2-one reacts with 3-methyl-1-butanol under acidic conditions, though this method is less common than Williamson synthesis.

Catalytic Systems and Conditions

Solid acid catalysts like zirconium dioxide (ZrO₂) or titanium dioxide (TiO₂) promote condensation while minimizing carbocation rearrangements. For instance, Pt-ZrO₂ catalysts have demonstrated efficacy in analogous ketone syntheses by enabling dehydrogenation-condensation sequences.

Proposed Pathway:

  • Dehydrogenation: 3-Methyl-1-butanol → 3-methylbutanal (via Pt sites).
  • Aldol Condensation: Propan-2-one and 3-methylbutanal → β-hydroxy ketone intermediate.
  • Dehydration/Hydrogenation: Intermediate → 1,1-Bis(3-methylbutoxy)propan-2-one.

This route’s success hinges on balancing acid and base sites on the catalyst surface to drive condensation without over-dehydration.

Comparative Analysis of Synthesis Routes

Method Conditions Advantages Challenges
Williamson Synthesis KOtBu, THF, 80°C High selectivity, straightforward Low enolate stability
Acid Catalysis Pt-ZrO₂, 70–80°C Tunable catalysts, one-pot potential Competing dehydration pathways
Hydrogenation Raney Ni, H₂ (2–5 MPa) High yields with optimized steps Multi-step complexity

Chemical Reactions Analysis

Types of Reactions

1,1-Bis(3-methylbutoxy)propan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the 3-methylbutoxy groups can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as halides or amines can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1,1-Bis(3-methylbutoxy)propan-2-one has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,1-Bis(3-methylbutoxy)propan-2-one involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile in chemical reactions, depending on the reaction conditions. Its reactivity is influenced by the presence of the ketone group and the 3-methylbutoxy substituents, which can participate in various chemical transformations.

Comparison with Similar Compounds

1,1-Bis(p-chlorophenyl)propan-2-one

  • Structure : Features two p-chlorophenyl groups instead of 3-methylbutoxy chains.
  • Reactivity: Likely undergoes biotransformation in insect models, as suggested by its formation from 2-amino-1,1-bis(p-chlorophenyl)propane .

1-(3-(Methylthio)phenyl)propan-2-one

  • Structure : Contains a methylthio (-SMe) phenyl substituent (C10H12OS, molar mass 180.27 g/mol) .

Substituted Propan-2-one Derivatives

2-(3-Methylbutoxy)-N-[2-(3-methylbutoxy)ethyl]ethanamine

  • Structure : Shares 3-methylbutoxy substituents but includes an ethanamine backbone.
  • Biochemical Behavior: Exhibits hydrophobic interactions with alpha-glucosidase (three amino acid residues) and moderate binding energy (-3.0 kcal/mol), suggesting that 3-methylbutoxy groups may influence ligand-receptor stability .

1,3-Bis(diphenylphosphino)propane

  • Structure: Propane backbone with diphenylphosphino groups (CAS 6737-42-4).
  • Applications : Widely used as a ligand in catalysis (e.g., cross-coupling reactions), highlighting how bulky substituents on propane derivatives enable coordination chemistry .

Functional Group Comparisons: Ketones vs. Hydroxyketones

3-Hydroxybutan-2-one (CAS 513-86-0)

  • Structure : A smaller hydroxyketone with a hydroxyl group adjacent to the carbonyl.
  • Reactivity : Prone to oxidation or reduction reactions due to the hydroxyl-ketone proximity, unlike the ether-stabilized 1,1-Bis(3-methylbutoxy)propan-2-one .

Data Tables

Table 1: Key Properties of Selected Compounds

Compound Molecular Formula Molar Mass (g/mol) Functional Groups Notable Applications
1,1-Bis(3-methylbutoxy)propan-2-one C13H24O3 228.33 (estimated) Ketone, ethers Polymers, potential ligands
1,1-Bis(p-chlorophenyl)propan-2-one C15H12Cl2O 279.16 Ketone, aryl chlorides Pesticidal agents
1-(3-(Methylthio)phenyl)propan-2-one C10H12OS 180.27 Ketone, thioether Not specified
3-Hydroxybutan-2-one C4H8O2 88.11 Ketone, hydroxyl Flavoring agent, biosynthesis

Table 2: Binding Energy and Interactions

Compound Target Protein Binding Energy (kcal/mol) Interaction Type
2-(3-Methylbutoxy)-N-[2-(3-methylbutoxy)ethyl]ethanamine Alpha-glucosidase -3.0 Hydrophobic (3 residues)
tert-Butyl 3-(1H-tetrazol-5-yl)piperidine-1-carboxylate Not specified -4.5 Stable ligand-receptor binding

Research Findings and Implications

  • Substituent Effects : The 3-methylbutoxy groups in 1,1-Bis(3-methylbutoxy)propan-2-one likely enhance hydrophobicity and steric bulk compared to aryl or hydroxy-substituted analogs, impacting solubility and reactivity .
  • Synthetic Utility: Ether-linked ketones are valuable in polymer precursors, whereas phosphino- or thioether-substituted derivatives excel in catalysis or medicinal chemistry .
  • Safety Considerations: While direct data is lacking, analogs like 1,3-bis(diphenylphosphino)propane require stringent handling protocols, suggesting similar precautions for 1,1-Bis(3-methylbutoxy)propan-2-one .

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